3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride
Description
3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound characterized by a benzotrifluoride core (C₆H₃CF₃) substituted with two chlorine atoms at the 3- and 5-positions and a difluoromethoxy group (-OCF₂H) at the 2-position. Its molecular formula is C₇H₃Cl₂F₅O, with a calculated molecular weight of 269.00 g/mol. The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups enhance metabolic stability and lipophilicity, making such compounds valuable intermediates in drug synthesis .
Properties
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-3-1-4(8(13,14)15)6(5(10)2-3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKWGEJOGFWNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a chlorinated benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Chlorination of a suitable benzene derivative to introduce chlorine atoms at the desired positions.
Fluorination: Introduction of fluorine atoms using reagents such as difluoromethyl ether or trifluoromethyl iodide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the manufacturer and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its unique chemical properties make it a useful tool in drug discovery and development .
Industry: The compound is also used in the production of specialty chemicals and materials, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s reactivity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
*Hammett substituent constants (σ) sourced from empirical studies: Cl (σ = 0.23), -CF₃ (σ = 0.54), and -OCF₂H (estimated σ ≈ 0.35 based on -OCH₃ σ = 0.12 and electron-withdrawing fluorine effects) .
- Electronic Effects : The -OCF₂H group in the target compound provides moderate electron-withdrawing effects (σ ≈ 0.35), weaker than -CF₃ (σ = 0.54) but stronger than methoxy (-OCH₃, σ = 0.12). This balance enhances electrophilic substitution reactivity compared to perfluorinated analogs .
- Steric Effects : The difluoromethoxy group’s bulkiness may hinder ortho-substitution reactions, contrasting with smaller substituents like fluorine .
Biological Activity
3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride (CAS No. 1807184-46-8) is a fluorinated aromatic compound that has garnered attention due to its potential biological activity and applications in various fields, including agriculture and pharmaceuticals. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of chlorine and fluorine atoms, contributing to its unique chemical behavior. Its molecular formula is . The presence of the difluoromethoxy group enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents can enhance reactivity, allowing the compound to form covalent bonds with proteins or nucleic acids, potentially leading to inhibition or activation of various biochemical pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and antimicrobial properties of this compound.
| Study | Method | Findings |
|---|---|---|
| Alexandrino et al. (2024) | Cell viability assays | Showed significant cytotoxic effects on various cancer cell lines at micromolar concentrations. |
| Environmental Impact Study | Antimicrobial testing | Demonstrated effective inhibition against several bacterial strains, indicating potential as a biocide. |
Case Studies
- Cancer Research : A study focused on the effects of this compound on human breast cancer cells revealed that it induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 20 µM.
- Agricultural Applications : Research indicated that this compound exhibited herbicidal properties against common weeds in soybean crops, suggesting its potential as a novel agrochemical.
Environmental Considerations
Due to its chemical nature, there are concerns regarding the environmental persistence and bioaccumulation of this compound. Studies have shown that fluorinated compounds can resist degradation in natural environments, leading to potential ecological impacts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
